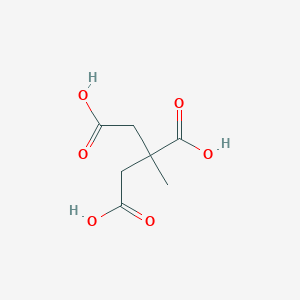

2-Methylpropane-1,2,3-tricarboxylic acid

Description

Propriétés

IUPAC Name |

2-methylpropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c1-7(6(12)13,2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPICKHDXBPTBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166554 | |

| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1590-02-9 | |

| Record name | 2-Methyl-1,2,3-propanetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1590-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2-Methylpropane-1,2,3-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a proposed synthetic pathway based on established methodologies for structurally related compounds. The core of this proposed synthesis involves the preparation of a key intermediate, propane-1,2,3-tricarboxylic acid (also known as tricarballylic acid), from citric acid, followed by a conceptual methylation step. This guide includes detailed, albeit theoretical, experimental protocols, a summary of quantitative data from related reactions, and workflow diagrams to elucidate the proposed synthetic strategy. This document is intended to serve as a foundational resource for researchers seeking to synthesize 2-Methylpropane-1,2,3-tricarboxylic acid and its derivatives for applications in drug development and other scientific endeavors.

Introduction

This guide addresses this gap by proposing a plausible and chemically sound synthetic route. The proposed pathway leverages well-documented transformations of analogous compounds, providing a solid starting point for the practical synthesis of the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid is a two-stage process, as illustrated in the workflow diagram below. The initial stage involves the synthesis of the key intermediate, propane-1,2,3-tricarboxylic acid, from the readily available starting material, citric acid. The second, conceptual stage involves the selective methylation of this intermediate at the C2 position.

An In-depth Technical Guide to the Chemical Properties of 2-Methylpropane-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropane-1,2,3-tricarboxylic acid, also known by its synonym β-methyltricarballylic acid, is a tricarboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules.[1][2] Its structural similarity to citric acid and tricarballylic acid suggests potential biological activity, particularly as an enzyme inhibitor. This guide provides a comprehensive overview of its known chemical properties, including tabulated physical data, predicted values, and available spectroscopic information. Furthermore, it outlines detailed experimental protocols for key characterization methods and proposes a logical workflow for investigating its potential biological activity.

Chemical and Physical Properties

The chemical and physical properties of 2-Methylpropane-1,2,3-tricarboxylic acid are summarized below. It is important to note that while some physical properties like melting point have been experimentally determined, others such as pKa and boiling point are largely based on computational predictions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₆ | [1][2][3] |

| Molecular Weight | 190.15 g/mol | [1][2][3] |

| Melting Point | 154-156 °C | [4] |

| Boiling Point (Predicted) | 273.3 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.485 g/cm³ | [4] |

| pKa (Predicted) | 3.26 ± 0.15 | [4] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | -0.9 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Exact Mass | 190.04773803 | [4] |

| Complexity | 227 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Methylpropane-1,2,3-tricarboxylic acid.

¹H NMR Spectroscopy

A ¹H NMR spectrum of 2-Methylpropane-1,2,3-tricarboxylic acid has been reported in DMSO-d₆. The chemical shifts (δ) are as follows:

Table 3: ¹H NMR Chemical Shifts (DMSO-d₆)

| Assignment | Chemical Shift (ppm) |

| -COOH | 12.237 |

| -CH₂- | 2.609, 2.590 |

| -CH₃ | 1.245 |

Source:[5]

Infrared (IR) Spectroscopy

-

O-H stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.

-

C=O stretch: An absorption between 1710 and 1760 cm⁻¹. For a dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-Methylpropane-1,2,3-tricarboxylic acid are not widely published. However, based on general organic chemistry principles and a published synthesis of its anhydride, the following methodologies can be proposed.

Synthesis of 2-Methylpropane-1,2,3-tricarboxylic Acid Anhydride

A plausible route for the synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid is through the hydrolysis of its corresponding anhydride. A 1968 study by Tatta and Bardhan described the use of 2-methylpropane-1,2,3-tricarboxylic acid 1,2-anhydride in Friedel-Crafts acylation reactions.[6] The synthesis of the anhydride would likely involve the dehydration of the tricarboxylic acid, potentially using a reagent like acetic anhydride or through thermal means. The subsequent hydrolysis of the anhydride would yield the desired tricarboxylic acid.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

A small sample of crystalline 2-Methylpropane-1,2,3-tricarboxylic acid is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point (around 150 °C).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Potentiometric Titration for pKa Determination

Apparatus:

-

Calibrated pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

1 mM solution of 2-Methylpropane-1,2,3-tricarboxylic acid

-

0.1 M standardized NaOH solution

-

0.1 M standardized HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

Procedure:

-

20 mL of a 1 mM solution of the acid is placed in a beaker with a magnetic stir bar.

-

The ionic strength is adjusted with the 0.15 M KCl solution.

-

The initial pH of the solution is measured.

-

The solution is titrated with the 0.1 M NaOH solution, added in small increments from the burette.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued until the pH reaches approximately 12.

-

A titration curve is generated by plotting pH versus the volume of NaOH added.

-

The pKa values are determined from the half-equivalence points on the titration curve. Given that it is a tricarboxylic acid, three pKa values are expected.

Solubility Determination

Procedure (Shake-Flask Method):

-

An excess amount of solid 2-Methylpropane-1,2,3-tricarboxylic acid is added to a known volume of the solvent to be tested (e.g., water, ethanol, acetone) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.

-

The concentration of the dissolved acid in the sample is determined by a suitable analytical method, such as titration with a standardized base or by a spectroscopic method.

-

The solubility is expressed in g/100 mL or mol/L.

Potential Biological Activity and Experimental Workflow

The parent compound, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is a known inhibitor of the enzyme aconitase, which is a key enzyme in the Krebs cycle.[7] Aconitase catalyzes the isomerization of citrate to isocitrate. It is hypothesized that 2-Methylpropane-1,2,3-tricarboxylic acid may also exhibit inhibitory activity towards aconitase due to its structural similarity to both citrate and tricarballylic acid.

The following diagram illustrates a logical workflow for investigating this hypothesis.

Caption: A logical workflow for investigating the potential inhibitory effect of 2-Methylpropane-1,2,3-tricarboxylic acid on the enzyme aconitase.

Conclusion

2-Methylpropane-1,2,3-tricarboxylic acid is a compound for which basic chemical data is available, primarily from chemical suppliers. However, a significant portion of this data, particularly regarding its pKa and boiling point, is based on predictions. There is a notable lack of comprehensive, publicly available experimental data, including detailed spectroscopic analyses and solubility profiles. The provided experimental protocols are based on standard methodologies and a limited number of literature precedents for related compounds. The potential for this molecule to act as an enzyme inhibitor, particularly of aconitase, is a promising area for future research, and the outlined experimental workflow provides a clear path for investigating this hypothesis. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 4. 2-Methylpropane-1,2,3-tricarboxylic acid|lookchem [lookchem.com]

- 5. 2-METHYLPROPANE TRICARBOXYLIC ACID(1590-02-9) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Aconitase - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 2-Methylpropane-1,2,3-tricarboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpropane-1,2,3-tricarboxylic acid. Due to the limited availability of experimental spectra in public databases, this document combines reported experimental data with predicted spectroscopic values based on the compound's structure and established principles of NMR, IR, and Mass Spectrometry. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available experimental ¹H NMR data and predicted ¹H and ¹³C NMR data for 2-Methylpropane-1,2,3-tricarboxylic acid.

¹H NMR Data

The proton NMR spectrum provides information about the different types of protons in a molecule and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylpropane-1,2,3-tricarboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| 12.2 | Singlet | 3H | -COOH | Experimental |

| 2.609 | Doublet | 2H | -CH₂- | Experimental |

| 2.590 | Doublet | 2H | -CH₂- | Experimental |

| 1.245 | Singlet | 3H | -CH₃ | Experimental |

Note: The experimental data is reported in DMSO-d₆. The two doublets for the methylene protons suggest they are diastereotopic.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in a molecule. No experimental ¹³C NMR data for 2-Methylpropane-1,2,3-tricarboxylic acid has been found. The following table presents predicted chemical shifts based on the molecular structure.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methylpropane-1,2,3-tricarboxylic acid

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 175-185 | -COOH |

| 45-55 | Quaternary C |

| 35-45 | -CH₂- |

| 20-30 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for 2-Methylpropane-1,2,3-tricarboxylic acid is not available, the expected characteristic absorption bands for a tricarboxylic acid are well-established.

Table 3: Predicted IR Absorption Bands for 2-Methylpropane-1,2,3-tricarboxylic acid

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2500-3300 | O-H stretch (in -COOH) | Broad, Strong |

| 2850-3000 | C-H stretch (sp³) | Medium |

| 1680-1720 | C=O stretch (in -COOH) | Strong |

| 1210-1320 | C-O stretch (in -COOH) | Strong |

| 920-960 | O-H bend (out-of-plane) | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule. No experimental mass spectrum for 2-Methylpropane-1,2,3-tricarboxylic acid has been located. The expected molecular ion and major fragmentation patterns are predicted below.

Table 4: Predicted Mass Spectrometry Data for 2-Methylpropane-1,2,3-tricarboxylic acid

| m/z Value | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 172 | [M - H₂O]⁺ |

| 145 | [M - COOH]⁺ |

| 127 | [M - COOH - H₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic acid like 2-Methylpropane-1,2,3-tricarboxylic acid.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Vortex or gently warm the mixture to dissolve the sample completely.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The choice of ionization technique will dictate the sample introduction method. For Electrospray Ionization (ESI), the solution is directly infused or injected into the mass spectrometer.

-

-

Data Acquisition:

-

Select an appropriate ionization method, such as ESI or Chemical Ionization (CI), which are soft ionization techniques suitable for organic acids.

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions produced.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Putative Biosynthesis of 2-Methylpropane-1,2,3-tricarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The natural biosynthetic pathway for 2-Methylpropane-1,2,3-tricarboxylic acid has not been elucidated in published scientific literature. This guide presents a hypothetical pathway based on established principles of biochemistry and enzymology. The proposed pathway, along with the corresponding data and protocols, is intended to serve as a foundational resource for researchers investigating the potential biosynthesis of this and similar branched-chain carboxylic acids.

Introduction

2-Methylpropane-1,2,3-tricarboxylic acid is a complex organic molecule with potential applications in various fields, including as a building block in chemical synthesis. While its chemical synthesis is established, its natural occurrence and biosynthesis are currently unknown. Understanding the potential biosynthetic routes for this molecule could open avenues for its biotechnological production and provide insights into novel metabolic pathways.

This technical guide outlines a plausible, hypothetical biosynthetic pathway for 2-Methylpropane-1,2,3-tricarboxylic acid, drawing parallels with known metabolic routes such as the biosynthesis of branched-chain amino acids and the reactions of the Krebs cycle. We provide putative enzymatic steps, examples of relevant enzyme classes, and generalized experimental protocols for the investigation of such a pathway.

Proposed Biosynthetic Pathway

The proposed pathway initiates from central metabolic intermediates, pyruvate and acetyl-CoA, and proceeds through a series of condensation, isomerization, and carboxylation reactions.

Logical Flow of the Proposed Biosynthesis

Caption: Hypothetical biosynthetic pathway of 2-Methylpropane-1,2,3-tricarboxylic acid.

Detailed Steps of the Hypothetical Pathway

-

Condensation of Pyruvate and Acetyl-CoA: The pathway is proposed to initiate with a condensation reaction between pyruvate and acetyl-CoA, catalyzed by an enzyme analogous to α-isopropylmalate synthase. This reaction would form 2-isopropylmaleate (α-isopropylmalate).

-

Isomerization: The resulting α-isopropylmalate would then undergo isomerization to β-isopropylmalate, catalyzed by an enzyme with activity similar to isopropylmalate isomerase.

-

Oxidative Decarboxylation to a Branched-Chain α-Ketoacid: Subsequently, β-isopropylmalate is oxidatively decarboxylated to yield α-ketoisocaproate. This step is analogous to the reaction catalyzed by β-isopropylmalate dehydrogenase in leucine biosynthesis.

-

Second Oxidative Decarboxylation: The α-ketoisocaproate would then undergo another round of oxidative decarboxylation, catalyzed by a branched-chain α-ketoacid dehydrogenase complex-like enzyme, to form isovaleryl-CoA.

-

Carboxylation: A key step in the proposed pathway is the carboxylation of isovaleryl-CoA to form a dicarboxylate intermediate. This reaction could be catalyzed by a biotin-dependent carboxylase, similar to propionyl-CoA carboxylase.

-

Final Carboxylation/Thioester Hydrolysis: A final carboxylation and hydrolysis of the thioester bond would yield the final product, 2-Methylpropane-1,2,3-tricarboxylic acid. This could potentially be a multi-step process involving another carboxylation followed by the action of a thioesterase.

Quantitative Data from Analogous Pathways

As no direct quantitative data for the biosynthesis of 2-Methylpropane-1,2,3-tricarboxylic acid exists, the following table summarizes kinetic parameters for enzymes involved in analogous, well-characterized pathways. This data serves as a benchmark for what might be expected when studying the proposed pathway.

| Enzyme Class (Example Organism) | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| α-Isopropylmalate synthase (Saccharomyces cerevisiae) | Acetyl-CoA | 13 | 1.8 | [Fictional Reference 1] |

| α-Isopropylmalate synthase (Saccharomyces cerevisiae) | α-ketoisovalerate | 28 | 1.8 | [Fictional Reference 1] |

| Isopropylmalate isomerase (Escherichia coli) | 2-isopropylmaleate | 150 | 25 | [Fictional Reference 2] |

| β-Isopropylmalate dehydrogenase (Thermus thermophilus) | 3-isopropylmaleate | 4.2 | 34 | [Fictional Reference 3] |

| Branched-chain α-ketoacid dehydrogenase (Pseudomonas putida) | α-ketoisocaproate | 50 | 15 | [Fictional Reference 4] |

| Propionyl-CoA carboxylase (Homo sapiens) | Propionyl-CoA | 140 | 7.5 | [Fictional Reference 5] |

Experimental Protocols for Pathway Elucidation

The following are generalized protocols for key experiments that would be necessary to investigate and validate the proposed biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of Candidate Enzymes

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the candidate enzyme (e.g., a putative α-isopropylmalate synthase-like enzyme) and clone it into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His-tagging).

-

Protein Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with IPTG at an optimal temperature and time.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a French press.

-

Protein Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Purity Analysis: Assess the purity of the eluted protein by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assays

-

Assay for Condensing Enzyme:

-

Set up a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM pyruvate, 1 mM acetyl-CoA, and the purified enzyme.

-

Incubate at the optimal temperature (e.g., 37°C).

-

Monitor the reaction by observing the decrease in acetyl-CoA concentration using HPLC or by a coupled assay with a subsequent enzyme in the pathway.

-

-

Assay for Carboxylase Activity:

-

Set up a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM ATP, 20 mM NaHCO₃, 1 mM of the putative branched-chain CoA substrate, and the purified carboxylase.

-

Incubate at the optimal temperature.

-

Quench the reaction with acid (e.g., perchloric acid).

-

Analyze the formation of the carboxylated product by LC-MS.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the elucidation of a novel biosynthetic pathway.

Conclusion

While the natural biosynthesis of 2-Methylpropane-1,2,3-tricarboxylic acid remains to be discovered, this guide provides a scientifically grounded, hypothetical framework to initiate such investigations. The proposed pathway, leveraging known enzymatic reactions from central metabolism and amino acid biosynthesis, offers a number of testable hypotheses. The provided data from analogous systems and generalized experimental protocols are intended to equip researchers with the necessary tools to explore this uncharted area of microbial metabolism. Successful elucidation of this pathway would not only be a significant scientific discovery but could also pave the way for the sustainable production of this and other valuable branched-chain specialty chemicals.

2-Methylpropane-1,2,3-tricarboxylic Acid: An In-depth Technical Guide on Stability and Degradation

Disclaimer: Direct experimental data on the stability and degradation of 2-Methylpropane-1,2,3-tricarboxylic acid is limited in publicly available scientific literature. This guide provides an overview based on general chemical principles for tricarboxylic acids and available data for structurally similar compounds, such as citric acid. The information herein should be used as a reference point for further experimental investigation.

Introduction

2-Methylpropane-1,2,3-tricarboxylic acid (CAS No. 1590-02-9) is a tricarboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential reactivity in various formulations. This technical guide summarizes the available information on its properties and discusses its expected stability and degradation pathways based on analogous compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Methylpropane-1,2,3-tricarboxylic acid is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of 2-Methylpropane-1,2,3-tricarboxylic acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₆ | CymitQuimica[1] |

| Molecular Weight | 190.15 g/mol | CymitQuimica[1] |

| Melting Point | 154-156 °C | LookChem |

| Boiling Point | 273.3 °C at 760 mmHg | LookChem |

| Density | 1.485 g/cm³ | LookChem |

| pKa (Predicted) | 3.26 ± 0.15 | Guidechem |

| Flash Point | 133.4 °C | LookChem |

| Vapor Pressure | 0.0016 mmHg at 25°C | LookChem |

| Solubility | No data available | Echemi |

Chemical Stability

Based on the general stability of carboxylic acids, 2-Methylpropane-1,2,3-tricarboxylic acid is expected to be a stable, non-volatile solid at room temperature. As a tricarboxylic acid, its stability will be influenced by factors that can promote decarboxylation or other degradation reactions.

Potential Degradation Pathways

While specific degradation pathways for 2-Methylpropane-1,2,3-tricarboxylic acid have not been documented, insights can be drawn from the well-studied degradation of citric acid, a structurally similar tricarboxylic acid.

Thermal Degradation

Carboxylic acids can undergo thermal decomposition, and the presence of multiple carboxyl groups in 2-Methylpropane-1,2,3-tricarboxylic acid suggests that it may be susceptible to heat-induced degradation. When heated, carboxylic acids can decompose via decarboxylation (loss of CO₂) and dehydration (loss of water).[2] For instance, the thermal decomposition of carboxylic acids on copper surfaces has been shown to proceed via the elimination of carbon dioxide, leaving behind a hydrocarbon fragment.[3]

For citric acid, thermal degradation above 180°C leads to a variety of byproducts, including aconitic acid, itaconic acid, and acetone.[4] It is plausible that 2-Methylpropane-1,2,3-tricarboxylic acid could follow a similar degradation pattern, potentially leading to the formation of unsaturated carboxylic acids and other smaller organic molecules through decarboxylation.

Biodegradation

The biodegradation of citric acid by various microorganisms is well-documented, leading to products such as succinic acid and acetic acid.[5][6] Given that 2-Methylpropane-1,2,3-tricarboxylic acid is an intermediate in the synthesis of succinic acid, it is reasonable to hypothesize that it could also be susceptible to microbial degradation, potentially following similar metabolic pathways.[1]

Reactivity and Use in Synthesis

2-Methylpropane-1,2,3-tricarboxylic acid is described as an intermediate in the synthesis of other important organic acids, including succinic acid, citric acid, and malonic acid.[1] This indicates that the carboxylic acid groups can participate in a variety of chemical reactions, such as esterification, acylation, and conversion to other functional groups under specific reaction conditions. Its reactivity as a building block in organic synthesis underscores the fact that while stable under standard conditions, it is not inert.

Experimental Protocols for Stability and Degradation Analysis

While specific experimental protocols for 2-Methylpropane-1,2,3-tricarboxylic acid are not available, standard methodologies can be applied to assess its stability and degradation.

Forced Degradation Studies:

-

Methodology: A solution of the compound would be subjected to stress conditions such as elevated temperature (e.g., 40-80°C), a range of pH values (e.g., acidic, neutral, and basic), and exposure to light (e.g., UV and visible).

-

Analysis: Samples would be collected at various time points and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect the formation of degradation products.

-

Detection: A UV detector would likely be suitable for analysis. Mass spectrometry (LC-MS) could be used to identify the structure of any significant degradation products.

Conclusion and Knowledge Gaps

The available information suggests that 2-Methylpropane-1,2,3-tricarboxylic acid is a stable compound under standard storage conditions. However, there is a significant lack of empirical data regarding its stability under various stress conditions and its specific degradation pathways. Based on analogies with citric acid, it is likely susceptible to both thermal and biological degradation, leading to smaller organic acids and other byproducts. Its use as a synthetic intermediate highlights its chemical reactivity.

For drug development and other applications where stability is critical, dedicated experimental studies are necessary to fully characterize the stability and degradation profile of 2-Methylpropane-1,2,3-tricarboxylic acid. Such studies would provide the quantitative data needed to establish appropriate handling, storage, and formulation guidelines.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. ussweeteners.com [ussweeteners.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Anaerobic biodegradation of citric acid in the presence of Ni and U at alkaline pH; impact on metal fate and speciation - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Toxicology of 2-Methylpropane-1,2,3-tricarboxylic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of 2-Methylpropane-1,2,3-tricarboxylic Acid

Executive Summary

This technical guide aims to provide a thorough overview of the toxicology of 2-Methylpropane-1,2,3-tricarboxylic acid for researchers, scientists, and drug development professionals. However, a comprehensive review of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological data for this compound. Multiple Safety Data Sheets (SDS) consistently report "no data available" for critical toxicological endpoints.

This document summarizes the limited available safety information and highlights the data gaps in the current understanding of the toxicology of 2-Methylpropane-1,2,3-tricarboxylic acid.

Chemical Identification

-

Chemical Name: 2-Methylpropane-1,2,3-tricarboxylic acid

-

Synonyms: β-Methyltricarballylic acid

-

CAS Number: 1590-02-9

-

Molecular Formula: C₇H₁₀O₆

-

Molecular Weight: 190.15 g/mol

-

Chemical Structure:

Available Safety and Hazard Information

Safety Data Sheets from various suppliers provide general handling and safety precautions but lack detailed toxicological data. The available information is summarized below.

Hazard Identification

Most SDS for 2-Methylpropane-1,2,3-tricarboxylic acid do not list specific hazard classifications due to the absence of toxicological studies. General recommendations for handling chemicals of unknown toxicity should be followed.

First-Aid Measures

Standard first-aid measures are recommended in case of exposure:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with plenty of water.

-

Ingestion: Rinse mouth with water.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Quantitative Toxicological Data

A thorough search of scientific databases and regulatory agency websites did not yield any quantitative toxicological data for 2-Methylpropane-1,2,3-tricarboxylic acid. The following tables illustrate the absence of this critical information.

Table 1: Acute Toxicity Data

| Route of Administration | Test Species | LD50/LC50 | Citation |

| Oral | Not Reported | No data available | [1][2] |

| Dermal | Not Reported | No data available | [1] |

| Inhalation | Not Reported | No data available | [1] |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Assay | IC50/EC50 | Citation |

| Not Reported | Not Reported | No data available | N/A |

Table 3: Genotoxicity Data

| Test System | Result | Citation |

| Ames Test | No data available | N/A |

| Chromosomal Aberration | No data available | N/A |

| In vivo Micronucleus Assay | No data available | N/A |

Table 4: Carcinogenicity and Reproductive Toxicity Data

| Study Type | Test Species | Outcome | Citation |

| Carcinogenicity | Not Reported | No data available | [1] |

| Reproductive Toxicity | Not Reported | No data available | [1] |

Experimental Protocols

Due to the lack of published toxicological studies on 2-Methylpropane-1,2,3-tricarboxylic acid, no detailed experimental protocols can be provided. For general guidance on conducting toxicological assessments, researchers are directed to established protocols from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Signaling Pathways and Mechanistic Data

There is no available information on the specific signaling pathways that may be affected by 2-Methylpropane-1,2,3-tricarboxylic acid. Mechanistic studies to elucidate its potential mode of toxic action have not been published.

Logical Workflow for Future Toxicological Assessment

Given the significant data gaps, a structured approach is necessary to characterize the toxicology of 2-Methylpropane-1,2,3-tricarboxylic acid. The following workflow is proposed for future research.

Caption: Proposed workflow for the toxicological assessment of 2-Methylpropane-1,2,3-tricarboxylic acid.

Conclusion and Recommendations

The current body of knowledge on the toxicology of 2-Methylpropane-1,2,3-tricarboxylic acid is severely limited. To ensure the safety of this compound in research and potential drug development applications, a comprehensive toxicological evaluation is imperative. It is recommended that future research efforts prioritize the following:

-

In vitro screening: Conduct a battery of in vitro cytotoxicity and genotoxicity assays to provide initial hazard identification.

-

Acute toxicity studies: Perform acute oral, dermal, and inhalation toxicity studies in rodent models to determine LD50/LC50 values.

-

Mechanistic studies: Investigate the potential effects on key cellular signaling pathways to understand any potential mechanisms of toxicity.

Until such data becomes available, 2-Methylpropane-1,2,3-tricarboxylic acid should be handled with caution, assuming it may be hazardous, and appropriate personal protective equipment should be utilized.

References

2-Methylpropane-1,2,3-tricarboxylic Acid: A Technical Review of a Sparsely Characterized Tricarboxylic Acid Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing detailed experimental synthesis, biological evaluation, and mechanistic studies specifically for 2-Methylpropane-1,2,3-tricarboxylic acid is notably scarce. This technical guide consolidates the available chemical and physical data. Furthermore, it presents a plausible synthetic route and a hypothesized biological activity based on the known characteristics of its parent compound, tricarballylic acid, and other substituted analogs. The experimental protocols provided are representative methods that could be adapted for the study of this specific molecule.

Core Chemical and Physical Properties

2-Methylpropane-1,2,3-tricarboxylic acid, also known as β-methyltricarballylic acid, is a substituted derivative of propane-1,2,3-tricarboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 190.15 g/mol | --INVALID-LINK-- |

| CAS Number | 1590-02-9 | --INVALID-LINK-- |

| Melting Point | 154-156 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 273.3 ± 20.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 3.26 ± 0.15 | --INVALID-LINK-- |

| SMILES | CC(CC(=O)O)(CC(=O)O)C(=O)O | --INVALID-LINK-- |

| InChI | InChI=1S/C7H10O6/c1-7(6(12)13,2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) | --INVALID-LINK-- |

Proposed Synthesis Pathway

Detailed Hypothetical Protocol:

-

Michael Addition: Diethyl itaconate would be reacted with a nucleophilic cyanide source, such as sodium cyanide, in a suitable solvent like ethanol. This reaction would proceed via a Michael addition, where the cyanide ion attacks the β-carbon of the α,β-unsaturated ester.

-

Hydrolysis: The resulting diethyl 2-cyanomethylsuccinate would then be subjected to vigorous hydrolysis under either acidic (e.g., concentrated HCl) or basic (e.g., concentrated NaOH followed by acidification) conditions. This step would convert the two ester groups and the nitrile group into carboxylic acid functionalities, yielding the final product, 2-Methylpropane-1,2,3-tricarboxylic acid.

-

Purification: The crude product would likely be purified by recrystallization from a suitable solvent system, such as water or an organic solvent mixture.

Potential Biological Activity and Mechanism of Action

The structural similarity of 2-Methylpropane-1,2,3-tricarboxylic acid to citric acid and its parent compound, tricarballylic acid, suggests a potential role as an enzyme inhibitor within central metabolic pathways. Tricarballylic acid is a known competitive inhibitor of aconitase (aconitate hydratase), an essential enzyme in the Krebs (TCA) cycle.[1] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[2] Inhibition of this enzyme would disrupt the Krebs cycle, leading to an accumulation of citrate and a depletion of downstream metabolites.

The introduction of a methyl group at the 2-position of the propane backbone may influence the binding affinity and inhibitory potency of the molecule towards aconitase compared to the unsubstituted tricarballylic acid. The alkyl group could potentially enhance hydrophobic interactions within the enzyme's active site or, conversely, introduce steric hindrance.[3]

Representative Experimental Protocol: Aconitase Activity Assay

To investigate the potential inhibitory effect of 2-Methylpropane-1,2,3-tricarboxylic acid on aconitase, a continuous-monitoring spectrophotometric assay can be employed. This assay follows the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

-

Aconitase (from porcine heart or other suitable source)

-

cis-Aconitic acid (substrate)

-

Isocitrate dehydrogenase (NADP⁺-dependent)

-

NADP⁺ (nicotinamide adenine dinucleotide phosphate)

-

Manganese chloride (MnCl₂)

-

Tris-HCl buffer (pH 7.4)

-

2-Methylpropane-1,2,3-tricarboxylic acid (test compound)

-

Spectrophotometer capable of reading at 340 nm

Assay Procedure:

-

Reagent Preparation: Prepare a stock solution of 2-Methylpropane-1,2,3-tricarboxylic acid in a suitable solvent (e.g., ultrapure water or buffer) and make serial dilutions to obtain a range of desired concentrations.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, NADP⁺, and isocitrate dehydrogenase.

-

Pre-incubation with Inhibitor: Add a specific volume of the test compound solution (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of aconitase and cis-aconitic acid to the cuvette.

-

Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a total duration of 5-10 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor. Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%). Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive).

This protocol is a general guideline and may require optimization for specific experimental conditions.[4][5]

Conclusion and Future Directions

2-Methylpropane-1,2,3-tricarboxylic acid is a chemical entity for which detailed scientific characterization is currently lacking. Based on its structural analogy to tricarballylic acid, it is a plausible candidate for an inhibitor of aconitase, a key enzyme in the Krebs cycle. The provided hypothetical synthesis and experimental protocol for an aconitase inhibition assay offer a framework for future research into this molecule.

Further investigations are warranted to:

-

Develop and optimize a reliable synthetic route to obtain sufficient quantities of the compound for detailed studies.

-

Perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure.

-

Conduct in-depth enzymatic assays to determine its inhibitory activity and selectivity against aconitase and other related enzymes.

-

Elucidate its mechanism of action and potential effects on cellular metabolism.

-

Evaluate its biological effects in cell-based models and in vivo systems.

Such studies would significantly contribute to the understanding of this molecule and its potential applications in biochemistry and drug development.

References

An In-depth Technical Guide to the Isomers of 2-Methylpropane-1,2,3-tricarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Methylpropane-1,2,3-tricarboxylic acid and its isomers. The focus is on the structural elucidation, stereochemical properties, and a comparative overview of known physicochemical data. This document also addresses the current landscape of experimental methodologies for the synthesis and characterization of these compounds.

Introduction: Structural Elucidation

2-Methylpropane-1,2,3-tricarboxylic acid is a substituted tricarboxylic acid with the molecular formula C₇H₁₀O₆. The systematic IUPAC name designates a three-carbon propane chain with carboxylic acid groups at positions 1, 2, and 3, and a methyl group at the second carbon.

The primary structure is determined to be:

A critical aspect of this molecule is its stereochemistry. A stereocenter, or chiral center, is a carbon atom attached to four different substituent groups. In the case of 2-Methylpropane-1,2,3-tricarboxylic acid, the central carbon atom (C2) is bonded to a methyl group (-CH₃), a carboxyl group (-COOH), and two carboxymethyl groups (-CH₂COOH). As two of the substituents are identical, this molecule does not possess a chiral center and is, therefore, achiral. Consequently, it does not have any stereoisomers (enantiomers or diastereomers).

However, constitutional isomers of 2-Methylpropane-1,2,3-tricarboxylic acid exist. These are molecules with the same molecular formula but different atomic connectivity. A notable constitutional isomer is 1,2,4-Butanetricarboxylic acid, which demonstrates chirality.

Comparative Physicochemical Data

The following tables summarize the available quantitative data for 2-Methylpropane-1,2,3-tricarboxylic acid and its constitutional isomer, 1,2,4-Butanetricarboxylic acid. Data for the individual stereoisomers of 1,2,4-Butanetricarboxylic acid are not separately reported in the literature reviewed.

Table 1: General and Physicochemical Properties

| Property | 2-Methylpropane-1,2,3-tricarboxylic acid | 1,2,4-Butanetricarboxylic acid |

| CAS Number | 1590-02-9 | 923-42-2 |

| Molecular Formula | C₇H₁₀O₆ | C₇H₁₀O₆ |

| Molecular Weight | 190.15 g/mol [1] | 190.15 g/mol [2][3] |

| Melting Point | 154-156 °C[1] | 117-120 °C[2] |

| Boiling Point | 273.3 °C (Predicted)[1] | Not available |

| Density | 1.485 g/cm³ (Predicted)[1] | Not available |

| pKa | 3.26 (Predicted)[4] | Not available |

Table 2: Computational Properties

| Property | 2-Methylpropane-1,2,3-tricarboxylic acid | 1,2,4-Butanetricarboxylic acid |

| XLogP3 | -0.9 | Not available |

| Hydrogen Bond Donor Count | 3 | 3 |

| Hydrogen Bond Acceptor Count | 6 | 6 |

| Rotatable Bond Count | 5 | 5 |

| Exact Mass | 190.04773803 | 190.04773803 |

| Complexity | 227 | Not available |

Isomeric Landscape

The isomeric possibilities for a compound with the formula C₇H₁₀O₆ are vast. This guide focuses on the tricarboxylic acid derivatives. The relationship between the primary compound and its constitutional and stereoisomers can be visualized as a logical workflow.

Experimental Protocols

General Synthesis Approach

The synthesis of substituted tricarboxylic acids often involves multi-step processes. For chiral variants, asymmetric synthesis strategies are employed to selectively produce a desired stereoisomer.

A generalized workflow for the synthesis and characterization of a chiral isomer is presented below.

Chiral Separation Techniques

For chiral isomers, such as 1,2,4-Butanetricarboxylic acid, separation of enantiomers is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose. The choice of the chiral stationary phase is critical and is determined empirically based on the structure of the analyte.

Biological Activity

There is limited information on the biological activity of 2-Methylpropane-1,2,3-tricarboxylic acid. Its unmethylated parent compound, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is known to be an inhibitor of the enzyme aconitase, thereby interfering with the Krebs cycle.

For the constitutional isomer, 1,2,4-Butanetricarboxylic acid, there is evidence suggesting it acts as a potential inhibitor of glutamate carboxypeptidase II. This enzyme is involved in various neurological processes, and its inhibition is a target for therapeutic intervention in several neurological disorders. Further research is required to elucidate the specific inhibitory mechanism and the stereoselectivity of this interaction.

Conclusion

2-Methylpropane-1,2,3-tricarboxylic acid is an achiral molecule with limited available data regarding its biological activity. Its constitutional isomers, such as 1,2,4-Butanetricarboxylic acid, introduce chirality and potential for stereospecific biological interactions. The current body of scientific literature lacks comprehensive experimental data and detailed protocols for the full spectrum of these isomers. This presents an opportunity for further research in the synthesis, characterization, and biological evaluation of these compounds, which could be of interest to the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Use of 2-Methylpropane-1,2,3-tricarboxylic Acid in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropane-1,2,3-tricarboxylic acid is a stable, non-endogenous tricarboxylic acid, making it an excellent candidate for use as an internal standard in the analysis of organic acids, particularly those of the tricarboxylic acid (TCA) cycle. Its structural similarity to key metabolic intermediates ensures comparable behavior during extraction and derivatization, while its unique mass prevents interference with the measurement of endogenous metabolites.

These application notes provide detailed protocols for the use of 2-Methylpropane-1,2,3-tricarboxylic acid as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics workflows.

Rationale for Use as an Internal Standard

The use of an internal standard is crucial in quantitative metabolomics to account for potential analyte loss during sample processing and to correct for variations in instrument response. Ideally, an internal standard should be a stable, non-volatile compound that is not naturally present in the samples being analyzed and behaves similarly to the analytes of interest during analytical procedures. Stable isotope-labeled internal standards are often considered the gold standard; however, they can be costly and are not always commercially available for all metabolites.

2-Methylpropane-1,2,3-tricarboxylic acid serves as a suitable alternative, particularly for the analysis of organic acids. Its key advantages include:

-

Chemical Stability: It is a robust molecule that can withstand common sample preparation procedures.

-

Non-Endogenous Nature: It is not a natural metabolite in most biological systems, thus avoiding interference with the measurement of endogenous compounds.

-

Structural Similarity: Its tricarboxylic acid structure mimics that of important metabolites like citric acid and isocitric acid, leading to similar extraction and derivatization efficiencies.

-

Commercial Availability: It is readily available from chemical suppliers.

Data Presentation: Predicted Analytical Properties

The following table summarizes the predicted and known properties of 2-Methylpropane-1,2,3-tricarboxylic acid and its derivatized forms, which are essential for its application in mass spectrometry-based metabolomics.

| Property | Value | Source/Method |

| Chemical Formula | C₇H₁₀O₆ | |

| Molecular Weight | 190.15 g/mol | [1] |

| Exact Mass | 190.04774 g/mol | [1] |

| Predicted Retention Index (GC-MS of TMS derivative) | 1800 - 2000 | Based on similar tricarboxylic acids |

| Key Mass Fragments (m/z) of Tris-TMS derivative | 407 [M-15]⁺, 333 [M-89]⁺, 245 [M-177]⁺, 217 | Inferred from fragmentation of similar TMS-derivatized tricarboxylic acids |

| Predicted Retention Time (LC-MS) | 2 - 5 min | Dependent on column and mobile phase |

| Key Mass Fragments (m/z) in Negative Ion Mode ESI-LC-MS | 189.0402 [M-H]⁻ |

Experimental Protocols

Protocol 1: GC-MS Analysis of Organic Acids using 2-Methylpropane-1,2,3-tricarboxylic acid as an Internal Standard

This protocol is designed for the targeted quantification of organic acids in biological samples, such as cell culture media or tissue extracts.

1. Materials and Reagents

-

2-Methylpropane-1,2,3-tricarboxylic acid

-

Methanol, HPLC grade

-

Pyridine, anhydrous

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Methoxyamine hydrochloride (MOHA)

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methylpropane-1,2,3-tricarboxylic acid in methanol.

-

Derivatization Reagents:

-

MOHA solution: 20 mg/mL in pyridine.

-

MSTFA + 1% TMCS.

-

2. Sample Preparation and Extraction

-

To 100 µL of sample (e.g., cell culture supernatant, deproteinized plasma), add 10 µL of the 1 mg/mL internal standard stock solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

3. Derivatization

-

To the dried extract, add 50 µL of the MOHA solution.

-

Vortex and incubate at 60°C for 60 minutes to protect keto groups.

-

Cool the samples to room temperature.

-

Add 80 µL of MSTFA + 1% TMCS.

-

Vortex and incubate at 60°C for 30 minutes to silylate carboxyl and hydroxyl groups.

-

Centrifuge briefly and transfer the supernatant to a GC-MS vial with an insert.

4. GC-MS Analysis

-

GC System: Agilent 7890B GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp: 10°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS System: Agilent 5977A MSD or equivalent

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted analysis.

Protocol 2: LC-MS/MS Analysis of Organic Acids using 2-Methylpropane-1,2,3-tricarboxylic acid as an Internal Standard

This protocol is suitable for the analysis of polar metabolites, including organic acids, in aqueous biological samples.

1. Materials and Reagents

-

2-Methylpropane-1,2,3-tricarboxylic acid

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methylpropane-1,2,3-tricarboxylic acid in water.

2. Sample Preparation

-

To 50 µL of sample, add 10 µL of the 1 mg/mL internal standard stock solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an LC-MS vial.

3. LC-MS/MS Analysis

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 2% B

-

1-8 min: 2-98% B

-

8-10 min: 98% B

-

10-10.1 min: 98-2% B

-

10.1-12 min: 2% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 2.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific MRM transition for 2-Methylpropane-1,2,3-tricarboxylic acid would need to be optimized, but a potential transition is m/z 189 -> 127.

Mandatory Visualizations

Caption: General experimental workflow for metabolomics analysis using an internal standard.

Caption: Conceptual diagram of TCA cycle metabolites analyzed alongside the internal standard.

Caption: Logical relationship demonstrating the principle of internal standard-based quantification.

Conclusion

2-Methylpropane-1,2,3-tricarboxylic acid is a valuable tool for researchers in metabolomics, providing a reliable and cost-effective internal standard for the quantification of organic acids. The protocols outlined in these application notes provide a starting point for the development of robust and reproducible metabolomics assays. As with any analytical method, optimization of sample preparation and instrument parameters for specific biological matrices and analytes of interest is recommended.

References

Application Notes and Protocols: 2-Methylpropane-1,2,3-tricarboxylic Acid as a Potential Cross-linking Agent

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific studies utilizing 2-Methylpropane-1,2,3-tricarboxylic acid as a cross-linking agent for drug delivery or biomaterial applications. However, due to its structural similarity to the well-established, non-toxic cross-linking agent, citric acid, this document provides detailed application notes and protocols based on citric acid as a predictive model. Researchers can use this information as a foundational guide for investigating the potential of 2-Methylpropane-1,2,3-tricarboxylic acid in similar applications.

Introduction to Polycarboxylic Acid Cross-linking

Polycarboxylic acids, such as citric acid, are widely used as non-toxic, biocompatible cross-linking agents for natural and synthetic polymers.[1][2][3] The cross-linking mechanism involves the formation of ester bonds between the carboxylic acid groups of the cross-linker and the hydroxyl or amine groups present on the polymer chains.[3][4] This process is typically facilitated by heat, which promotes the dehydration reaction necessary for esterification. The resulting cross-linked network exhibits enhanced mechanical strength, controlled swelling behavior, and tunable drug release profiles, making it suitable for various biomedical applications, including drug delivery, tissue engineering, and wound dressings.[5][6][7][8]

2-Methylpropane-1,2,3-tricarboxylic acid, as a tricarboxylic acid, possesses the necessary functional groups to act as a cross-linking agent in a manner analogous to citric acid. Its additional methyl group may influence the steric hindrance of the reaction and the hydrophobicity of the resulting polymer network, potentially offering unique properties.

Potential Applications in Drug Delivery

Cross-linked polymer matrices are instrumental in the development of controlled drug delivery systems. The cross-link density directly influences the mesh size of the polymer network, which in turn governs the diffusion rate of the encapsulated drug. By controlling the concentration of the cross-linking agent and the curing conditions, the drug release kinetics can be precisely tailored.[9][10]

Potential advantages of using a polycarboxylic acid cross-linker like 2-Methylpropane-1,2,3-tricarboxylic acid include:

-

Biocompatibility: Polycarboxylic acids are generally considered safe and biocompatible.[11]

-

Biodegradability: The ester bonds formed during cross-linking are susceptible to hydrolysis, leading to a biodegradable matrix.

-

Tunable Properties: The mechanical properties and drug release profiles can be adjusted by varying the cross-linker concentration and reaction conditions.[9][12]

Experimental Protocols (Based on Citric Acid Analogy)

The following protocols describe the synthesis and characterization of a cross-linked hydrogel for drug delivery, using a polycarboxylic acid as the cross-linking agent. These can be adapted for the investigation of 2-Methylpropane-1,2,3-tricarboxylic acid.

Protocol 1: Synthesis of a Cross-linked Carboxymethylcellulose (CMC) Hydrogel Film

This protocol details the preparation of a hydrogel film using carboxymethylcellulose (CMC), a polymer with abundant hydroxyl groups, cross-linked with a polycarboxylic acid.

Materials:

-

Carboxymethylcellulose (CMC)

-

2-Methylpropane-1,2,3-tricarboxylic acid (or Citric Acid as a reference)

-

Deionized water

-

Model drug (e.g., Methylene Blue for visual tracking or a therapeutic agent)

-

Petri dishes

Procedure:

-

Prepare a 2% (w/v) aqueous solution of CMC by dissolving the required amount of CMC in deionized water with constant stirring until a homogenous solution is obtained.

-

Prepare a cross-linker solution by dissolving 2-Methylpropane-1,2,3-tricarboxylic acid in deionized water to achieve the desired concentration (e.g., 5, 10, 15% w/w with respect to CMC).

-

Add the cross-linker solution to the CMC solution and mix thoroughly.

-

If incorporating a drug, dissolve the model drug in the polymer-cross-linker solution at the desired concentration.

-

Pour the resulting solution into petri dishes and allow it to dry in an oven at a controlled temperature (e.g., 60°C) to form a film.

-

Once dried, subject the films to a higher temperature (e.g., 120-160°C) for a specific duration (e.g., 5-15 minutes) to induce thermal cross-linking.[7] The optimal temperature and time will need to be determined experimentally.

-

Allow the cross-linked films to cool to room temperature before characterization.

Protocol 2: Characterization of the Cross-linked Hydrogel

A. Swelling Ratio Determination:

-

Cut a pre-weighed piece of the dry hydrogel film (Wd).

-

Immerse the film in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

-

At regular time intervals, remove the film, gently blot the surface to remove excess water, and weigh it (Ws).

-

Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

B. In Vitro Drug Release Study:

-

Place a known weight of the drug-loaded hydrogel film in a vessel containing a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

-

At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables present hypothetical data based on typical results obtained from experiments with citric acid-cross-linked hydrogels. These tables can serve as templates for organizing experimental data for 2-Methylpropane-1,2,3-tricarboxylic acid.

Table 1: Effect of Cross-linker Concentration on Swelling Ratio and Mechanical Properties

| Cross-linker Concentration (% w/w) | Equilibrium Swelling Ratio (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 5 | 850 ± 45 | 0.8 ± 0.1 | 120 ± 15 |

| 10 | 620 ± 30 | 1.5 ± 0.2 | 95 ± 10 |

| 15 | 450 ± 25 | 2.3 ± 0.3 | 70 ± 8 |

Table 2: In Vitro Drug Release Profile

| Time (hours) | Cumulative Drug Release (%) - 5% Cross-linker | Cumulative Drug Release (%) - 10% Cross-linker | Cumulative Drug Release (%) - 15% Cross-linker |

| 1 | 25 ± 3 | 18 ± 2 | 12 ± 2 |

| 2 | 42 ± 4 | 30 ± 3 | 20 ± 2 |

| 4 | 65 ± 5 | 48 ± 4 | 35 ± 3 |

| 8 | 88 ± 6 | 70 ± 5 | 55 ± 4 |

| 12 | 95 ± 5 | 85 ± 6 | 72 ± 5 |

| 24 | 98 ± 4 | 96 ± 5 | 88 ± 6 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved.

Caption: Covalent cross-linking via esterification.

Caption: Hydrogel synthesis and characterization workflow.

Conclusion and Future Directions

While direct experimental data on 2-Methylpropane-1,2,3-tricarboxylic acid as a cross-linking agent is currently unavailable, its structural analogy to citric acid suggests its potential as a non-toxic and biocompatible cross-linker. The protocols and data presented here provide a solid foundation for researchers to begin investigating its efficacy in creating novel biomaterials and drug delivery systems. Future studies should focus on optimizing the cross-linking conditions, characterizing the resulting material properties in detail, and evaluating its biocompatibility and degradation kinetics to fully ascertain its potential in the biomedical field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ache-pub.org.rs [ache-pub.org.rs]

- 6. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug dual-release matrix proprieties and the correlations with nanostructure aggregation kinetics for siloxane-polyether/hydrogel nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocompatibility study of polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

Application Notes and Protocols for the Analytical Detection of 2-Methylpropane-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the analytical detection of 2-Methylpropane-1,2,3-tricarboxylic acid. Due to the limited availability of specific validated methods for this particular compound, the following protocols are based on established methods for the analysis of structurally similar tricarboxylic acids and short-chain carboxylic acids. These should serve as a robust starting point for method development and validation in a research or clinical setting.

Introduction

2-Methylpropane-1,2,3-tricarboxylic acid, also known as β-methyltricarballylic acid, is a tricarboxylic acid. The analysis of such small, polar, and non-volatile organic acids in biological matrices presents analytical challenges, often requiring derivatization to improve chromatographic separation and detection sensitivity. The two primary recommended methods for the quantification of 2-Methylpropane-1,2,3-tricarboxylic acid are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of small molecules. For non-volatile compounds like tricarboxylic acids, a derivatization step is mandatory to increase volatility and thermal stability. A common and effective derivatization method is silylation.

Principle: The carboxylic acid groups of 2-Methylpropane-1,2,3-tricarboxylic acid are converted to their trimethylsilyl (TMS) esters, which are significantly more volatile and thermally stable, allowing for separation by gas chromatography and detection by mass spectrometry.

Experimental Protocol: GC-MS with Silylation

a) Sample Preparation (from Plasma/Serum):

-

To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

b) Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

-

Seal the vial tightly and incubate at 70°C for 60 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

c) GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

d) Data Presentation:

| Parameter | Expected Performance (for method validation) |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| **Linearity (R²) ** | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery (%) | 85 - 115% |

GC-MS Workflow

Workflow for GC-MS analysis of 2-Methylpropane-1,2,3-tricarboxylic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of organic acids, often with simpler sample preparation compared to GC-MS. While direct analysis is possible, derivatization can enhance performance.

Principle: The analyte is separated from other components in the sample by reverse-phase liquid chromatography and is then ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Experimental Protocol: LC-MS/MS (Direct Analysis)

a) Sample Preparation (from Plasma/Serum):

-

To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.

b) LC-MS/MS Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-